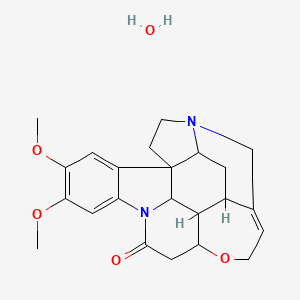
Brucin Dihydrat
Übersicht
Beschreibung
Brucin Dihydrat is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Brucin Dihydrat suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Brucin Dihydrat including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Water Cluster Formation and Dehydration Insights
Brucin dihydrate, along with other brucine hydrates, plays a significant role in the formation of large water clusters encapsulated in honeycomb-like brucine layers. The dehydration of these hydrates gives insights into the mechanism of the dehydration process. This process involves the shift of brucine ribbons in honeycomb layers, leading to water release and the formation of anhydrous brucine. This study provides crucial information about the structural transformations during dehydration (Białońska, Ciunik, Ilczyszyn, & Siczek, 2014).
Anti-Cancer Applications
Research has shown that brucine has significant anti-cancer properties. One study highlighted its ability to repress hepatocellular carcinoma cell migration and metastasis, specifically through the inhibition of the Hypoxia Inducible Factor 1 (HIF-1) pathway (Shu et al., 2013). Another study explored the cytotoxic and antitumor effects of brucine on Ehrlich ascites tumor and human cancer cell lines, noting its potential as an antiangiogenic and antimetastatic agent (Agrawal, Saraswati, Mathur, & Pandey, 2011).
Biochemical Interactions and Mechanisms
The study of brucine's interactions with human serum albumin reveals significant insights into its biochemical behavior. This research helps understand how brucine binds and interacts with proteins in the human body, which is crucial for developing therapeutic applications (Wang, Zhang, Zhang, Tao, & Tang, 2007).
Antibacterial Properties
Brucine has been shown to have specific antibacterial properties against pathogens like Staphylococcus epidermidis and Streptococcus pyogenes. This opens potential applications for brucine in the treatment of bacterial infections (Sornwatana, Arpornsuwan, Roytrakul, & Wetprasit, 2018).
Understanding Molecular Reactivity and Stability
A detailed study of brucine's reactivity and stability, including its interaction with water molecules and autoxidation properties, provides valuable insights into its chemical behavior. This knowledge is crucial for applications in drug design and synthesis (Mary et al., 2021).
Role in Drug Metabolism and Chronotoxicity
Research on the role of brucine in drug metabolism and chronotoxicity, particularly its interaction with the Cyp3a11 enzyme, is essential for understanding its efficacy and safety as a therapeutic agent (Zhou et al., 2019).
Eigenschaften
IUPAC Name |
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4.H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIBKWJYHZFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brucin Dihydrat | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



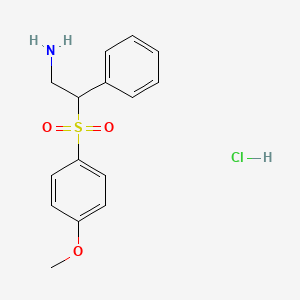
![4-[(6-Hydroxy-2-methylquinolin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B7814760.png)
![4-[(4-Methanesulfonylphenyl)methoxy]aniline](/img/structure/B7814766.png)
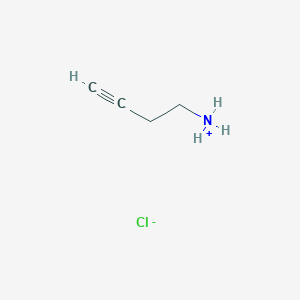

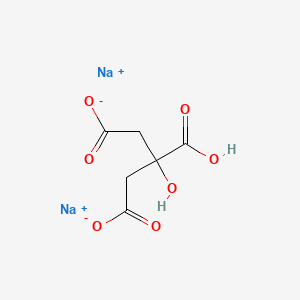
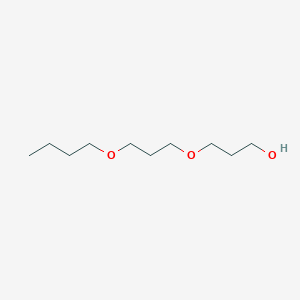
![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate](/img/structure/B7814817.png)
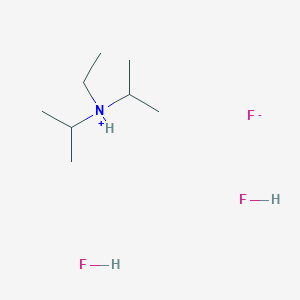

![1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B7814829.png)


